molecular formula C20H18BrNO7 B2386244 2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 489397-89-9

2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2386244
CAS No.: 489397-89-9
M. Wt: 464.268
InChI Key: VVYACLMLCCTOHD-UHFFFAOYSA-N
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Description

This compound is a brominated benzofuran derivative with a methoxyethyl ester group at position 3, a methyl substituent at position 2, and a 3-nitrophenylmethoxy group at position 3. Its molecular formula is C₂₂H₂₁BrNO₇, with a molecular weight of 508.31 g/mol (calculated from and ). The methoxyethyl ester may improve solubility compared to simpler esters like methyl or ethyl .

Properties

IUPAC Name

2-methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO7/c1-12-19(20(23)27-7-6-26-2)15-9-18(16(21)10-17(15)29-12)28-11-13-4-3-5-14(8-13)22(24)25/h3-5,8-10H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYACLMLCCTOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight logP Key Biological Activities Source
Target Compound 6-Br, 2-Me, 5-(3-NO₂PhCH₂O), 3-(MeOCH₂CH₂OCO) 508.31 ~4.99 Under investigation
Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate 6-Br, 2-Me, 5-(3-NO₂PhCOO), 3-(MeOCO) 448.22 ~5.2 Antimicrobial (hypothesized)
Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate 6-Br, 2-t-Bu, 5-(4-NO₂PhCH₂O), 3-(EtOCO) 476.30 ~6.2 N/A (structural analog)
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 6-Br, 2-Ph, 5-(2-BrPhCH₂O), 3-(EtOCO) 485.96 ~6.5 Antifungal (predicted)
2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 6-Br, 2-Me, 5-(2,6-Cl₂PhCH₂O), 3-(MeOCH₂CH₂OCO) 485.96 ~5.8 Antimicrobial (hypothesized)

Key Differences and Implications

Ester Group Variations: The target compound’s methoxyethyl ester (vs. methyl or ethyl esters in others) likely enhances hydrophilicity, improving solubility for in vivo applications .

Substituent Effects on Bioactivity :

  • The 3-nitrophenylmethoxy group in the target compound provides strong electron-withdrawing effects, which may stabilize the molecule or influence binding to biological targets (e.g., enzymes or receptors) .
  • Analogues with 4-nitrophenyl () or 2-bromophenyl groups () exhibit distinct electronic environments, altering reactivity and interaction profiles .

Bromination and Antimicrobial Activity: Brominated benzofurans (e.g., ) show cytotoxic and antifungal activity. However, bromination at position 6 in the target compound may reduce cytotoxicity compared to non-brominated precursors, as noted in .

Phenyl substituents at position 2 () may enhance π-π stacking interactions in biological systems, whereas the target’s methyl group prioritizes metabolic stability .

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